5-Ethyl-2-methylpiperidine
Overview
Description
5-Ethyl-2-methylpiperidine is a compound that falls within the broader class of piperidine derivatives. These compounds are known for their diverse range of biological activities and have been the subject of extensive research due to their potential therapeutic applications. Piperidine derivatives are often synthesized from various starting materials, including amino acids and aldehydes, and can be modified to enhance their biological activity or to study the structure-activity relationship.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate was optimized from a starting material of (S)-1-phenylethanamine, leading to an improved overall yield from 17.0% to 47.6% . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid involved a key step of chemoselective methylenation using dimethyltitanocene . These examples highlight the intricate nature of synthesizing piperidine derivatives and the importance of optimizing reaction conditions for better yields.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined to establish the conformation of the molecule, which is important for understanding its biological interactions . The geometry of the piperazine ring in this compound showed no significant distortion from a perfect chair, which could be relevant for its biological function.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, 3,5-Bis(ferrocenylmethylene)-1-methyl-4-methylenepiperidine was shown to cyclodimerize and form Diels-Alder adducts with other compounds . These reactions demonstrate the reactivity of the piperidine ring and its potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are important for the practical application of these compounds in a biological context. For example, the influence of an ethylene spacer on the 5-HT(1A) and 5-HT(2A) receptor affinity of arylpiperazine derivatives was studied, revealing that receptor affinity decreased with the length of the alkyl chain . This suggests that small changes in the molecular structure can significantly impact the compound's biological properties.
Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Piperidine, which is a part of the “5-Ethyl-2-methylpiperidine” compound, is a significant component in the design of drugs and plays a crucial role in the pharmaceutical industry . Here are some more applications of piperidine and its derivatives:
- Anticancer Agents : Piperidine derivatives are used in the development of anticancer drugs .
- Antiviral Agents : They are also used in the creation of antiviral drugs .
- Antimalarial Agents : Piperidine derivatives have applications in the production of antimalarial drugs .
- Antimicrobial and Antifungal Agents : These compounds are used in the development of antimicrobial and antifungal drugs .
- Antihypertensive, Analgesic, and Anti-inflammatory Agents : Piperidine derivatives are used in the creation of antihypertensive, analgesic, and anti-inflammatory drugs .
- Anti-Alzheimer, Antipsychotic, and Anticoagulant Agents : They are also used in the development of drugs for Alzheimer’s disease, antipsychotic drugs, and anticoagulant drugs .
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNHZHCGBPVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870447 | |
Record name | Piperidine, 5-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methylpiperidine | |
CAS RN |
104-89-2 | |
Record name | 5-Ethyl-2-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 5-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-2-methylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 5-ethyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 5-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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